molecular formula C12H24O4 B14180548 3,6-Diethyl-3,6-dipropyl-1,2,4,5-tetroxane CAS No. 914917-04-7

3,6-Diethyl-3,6-dipropyl-1,2,4,5-tetroxane

Cat. No.: B14180548
CAS No.: 914917-04-7
M. Wt: 232.32 g/mol
InChI Key: KXGWMXKABLWMIB-UHFFFAOYSA-N
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Description

3,6-Diethyl-3,6-dipropyl-1,2,4,5-tetroxane is a chemical compound with the molecular formula C12H24O4 It belongs to the class of tetraoxanes, which are characterized by a four-membered ring containing four oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Diethyl-3,6-dipropyl-1,2,4,5-tetroxane typically involves the reaction of appropriate ketones with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired tetraoxane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as distillation and crystallization, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3,6-Diethyl-3,6-dipropyl-1,2,4,5-tetroxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can break the tetraoxane ring, leading to the formation of simpler compounds.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties and reactivity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.

    Substitution: Substitution reactions may involve halogens, acids, or bases, depending on the desired product.

Major Products Formed

The major products formed from these reactions vary widely and depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3,6-Diethyl-3,6-dipropyl-1,2,4,5-tetroxane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound has been studied for its potential biological activity, including antimicrobial and antimalarial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3,6-Diethyl-3,6-dipropyl-1,2,4,5-tetroxane involves its interaction with specific molecular targets and pathways. For example, its antimalarial activity is believed to result from the generation of reactive oxygen species that damage the parasite’s cellular components. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3,3,6,6-Tetramethyl-1,2,4,5-tetroxane: Another tetraoxane with different substituents, known for its stability and reactivity.

    3,3-Dimethyl-6,6-diphenyl-1,2,4,5-tetroxane: A compound with significant antimalarial activity.

    3-Methyl-3,6,6-triphenyl-1,2,4,5-tetroxane: Known for its superior activity against chloroquine-resistant strains of Plasmodium falciparum.

Uniqueness

3,6-Diethyl-3,6-dipropyl-1,2,4,5-tetroxane is unique due to its specific substituents, which confer distinct physical and chemical properties. These properties make it suitable for specific applications in research and industry, distinguishing it from other tetraoxanes.

Conclusion

This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable tool for researchers and industrial chemists alike

Properties

CAS No.

914917-04-7

Molecular Formula

C12H24O4

Molecular Weight

232.32 g/mol

IUPAC Name

3,6-diethyl-3,6-dipropyl-1,2,4,5-tetraoxane

InChI

InChI=1S/C12H24O4/c1-5-9-11(7-3)13-15-12(8-4,10-6-2)16-14-11/h5-10H2,1-4H3

InChI Key

KXGWMXKABLWMIB-UHFFFAOYSA-N

Canonical SMILES

CCCC1(OOC(OO1)(CC)CCC)CC

Origin of Product

United States

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